molecular formula C3H5BrClN3O2S B2454911 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride CAS No. 2361643-87-8

3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride

Cat. No.: B2454911
CAS No.: 2361643-87-8
M. Wt: 262.51
InChI Key: QKQKIEWJYKDFNZ-UHFFFAOYSA-N
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Description

3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromine atom at the 3-position, a methylsulfonyl group at the 5-position, and a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride typically involves the reaction of 3-bromo-1H-1,2,4-triazole with methylsulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted triazole derivatives.

    Oxidation Reactions: Sulfone derivatives.

    Reduction Reactions: Reduced triazole compounds.

Scientific Research Applications

3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets. The bromine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Lacks the methylsulfonyl group.

    5-Methylsulfonyl-1H-1,2,4-triazole: Lacks the bromine atom.

    1,2,4-Triazole: The parent compound without any substituents.

Uniqueness

3-Bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-5-methylsulfonyl-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2S.ClH/c1-10(8,9)3-5-2(4)6-7-3;/h1H3,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQKIEWJYKDFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361643-87-8
Record name 5-bromo-3-methanesulfonyl-1H-1,2,4-triazole hydrochloride
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